4-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-2(1H)-pyrimidinone
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Overview
Description
4-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-2(1H)-pyrimidinone is a complex organic compound that features a pyrimidinone core substituted with a phenyl group, which is further modified with a 5,5-dimethyl-1,3,2-dioxaborinan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-2(1H)-pyrimidinone typically involves multiple steps:
Formation of the 5,5-Dimethyl-1,3,2-dioxaborinan-2-yl group: This can be achieved by reacting phenylboronic acid with neopentyl glycol under acidic conditions to form the boronate ester.
Attachment to the Phenyl Group: The boronate ester is then coupled with a halogenated phenyl derivative using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Formation of the Pyrimidinone Core: The final step involves the cyclization of the substituted phenyl derivative with appropriate reagents to form the pyrimidinone core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-2(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The phenyl and pyrimidinone moieties can undergo electrophilic and nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic or quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
4-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-2(1H)-pyrimidinone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: Investigated for its potential therapeutic properties, including as an anti-cancer or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 4-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-2(1H)-pyrimidinone involves its interaction with specific molecular targets. The boronate ester moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The pyrimidinone core can interact with nucleic acids and proteins, potentially disrupting biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol: Similar boronate ester structure but with a phenol group instead of a pyrimidinone core.
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Lacks the pyrimidinone core, making it less versatile in biological applications.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Features a different boronate ester and aniline group, used in different synthetic applications.
Uniqueness
4-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-2(1H)-pyrimidinone is unique due to its combination of a boronate ester and pyrimidinone core, providing a versatile platform for various chemical and biological applications. Its ability to undergo diverse reactions and interact with multiple molecular targets makes it a valuable compound in research and industry.
Properties
CAS No. |
888968-68-1 |
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Molecular Formula |
C15H17BN2O3 |
Molecular Weight |
284.12 g/mol |
IUPAC Name |
6-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-1H-pyrimidin-2-one |
InChI |
InChI=1S/C15H17BN2O3/c1-15(2)9-20-16(21-10-15)12-5-3-4-11(8-12)13-6-7-17-14(19)18-13/h3-8H,9-10H2,1-2H3,(H,17,18,19) |
InChI Key |
CUMHRCXNKUONEB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C3=CC=NC(=O)N3 |
Origin of Product |
United States |
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